molecular formula C19H25N3O4 B14770192 ethyl (S)-3-(2-(dimethylamino)ethyl)-5-((2-oxooxazolidin-4-yl)methyl)-1H-indole-2-carboxylate

ethyl (S)-3-(2-(dimethylamino)ethyl)-5-((2-oxooxazolidin-4-yl)methyl)-1H-indole-2-carboxylate

Cat. No.: B14770192
M. Wt: 359.4 g/mol
InChI Key: WKXOFVDKSFHGRL-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(dimethylamino)ethyl]-5-{[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl}-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 3-[2-(dimethylamino)ethyl]-5-{[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl}-1H-indole-2-carboxylate involves multiple steps. One common method includes the reaction of indole derivatives with oxazolidinone and dimethylaminoethyl groups under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-[2-(dimethylamino)ethyl]-5-{[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl}-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways. The oxazolidinone group may contribute to its biological activity by enhancing its binding properties and stability .

Comparison with Similar Compounds

Ethyl 3-[2-(dimethylamino)ethyl]-5-{[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl}-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[2-(dimethylamino)ethyl]-5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-4-25-18(23)17-14(7-8-22(2)3)15-10-12(5-6-16(15)21-17)9-13-11-26-19(24)20-13/h5-6,10,13,21H,4,7-9,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXOFVDKSFHGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)CC3COC(=O)N3)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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